BenchChemオンラインストアへようこそ!

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

Regioisomerism Quality Control Medicinal Chemistry

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester (CAS 1065168-05-9) is a dihalogenated phenylacrylate ester with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol. The compound belongs to the broader class of bromo-fluorocinnamate derivatives and features a (2E)-configured α,β-unsaturated ester moiety.

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
CAS No. 1065168-05-9
Cat. No. B1524475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
CAS1065168-05-9
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+
InChIKeyGYWRMVBEENZIRO-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic Acid, Methyl Ester (CAS 1065168-05-9)


(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester (CAS 1065168-05-9) is a dihalogenated phenylacrylate ester with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol . The compound belongs to the broader class of bromo-fluorocinnamate derivatives and features a (2E)-configured α,β-unsaturated ester moiety. It is primarily procured as a versatile small molecule scaffold for medicinal chemistry and materials science applications, with commercial availability at purity grades of 95% and 98% [1]. Key close structural analogs include the 4-bromo-2-fluoro positional isomer (CAS 149947-09-1 and its (2E) form CAS 862651-19-2), as well as the carboxylic acid counterpart 5-bromo-2-fluorocinnamic acid (CAS 202865-71-2) [2]. These regioisomeric variants share identical molecular composition but differ in the substitution position of the bromine atom on the phenyl ring, creating a critical selection fork for procurement decisions.

Why In-Class Bromo-Fluorocinnamate Esters Cannot Be Interchanged: Regioisomeric Differentiation of CAS 1065168-05-9


Generic substitution among bromo-fluorophenylacrylate esters is precluded by structurally consequential regioisomerism. The target compound bears bromine at the 5-position and fluorine at the 2-position of the phenyl ring, producing a distinct electronic distribution and steric profile compared to the commercially available 4-bromo-2-fluoro isomer (CAS 149947-09-1 / 862651-19-2) . Halogen substitution patterns on cinnamate scaffolds are well-established determinants of biological target engagement: variation in the bromine position alters the molecular electrostatic potential, dipole moment, and the compound's capacity for halogen bonding interactions, all of which directly impact binding affinity and selectivity profiles in medicinal chemistry campaigns . These regioisomers, while sharing molecular formula (C₁₀H₈BrFO₂) and molecular weight (259.07 g/mol), are chromatographically distinguishable and functionally non-interchangeable in any structure-activity relationship (SAR) context. Furthermore, the methyl ester form cannot be substituted by the free carboxylic acid analog (CAS 202865-71-2, 5-bromo-2-fluorocinnamic acid) without fundamentally altering physicochemical properties: the ester (LogP 2.77) versus acid (LogP ~2.1) governs membrane permeability, solubility, and metabolic susceptibility [1]. Procurement specifications must therefore explicitly verify the (2E) geometry, the 5-bromo-2-fluoro substitution pattern, and the methyl ester functional group—any deviation invalidates structure-dependent experimental outcomes.

Quantitative Differentiation Evidence: (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic Acid, Methyl Ester vs. Closest Analogs


Regioisomeric Purity Differentiation: 5-Bromo-2-Fluoro vs. 4-Bromo-2-Fluoro Methyl Ester

The target compound's defining differentiator is its 5-bromo-2-fluoro substitution pattern. The commercially available 4-bromo-2-fluoro methyl ester analog (CAS 149947-09-1) shares identical molecular formula (C₁₀H₈BrFO₂) and molecular weight (259.07 g/mol) but differs in the bromine position on the phenyl ring . These regioisomers are chemically distinct entities with different CAS numbers, chromatographic retention times, and predicted biological profiles. Both isomers are available at comparable purity grades (98%), but their procurement must be specification-controlled because the 5-bromo isomer positions the bromine atom para to the fluoro substituent with respect to the phenyl ring numbering, whereas the 4-bromo isomer places bromine meta to fluorine. No substitutability exists between these two CAS-registered entities in any structure-dependent application .

Regioisomerism Quality Control Medicinal Chemistry SAR Studies

Ester vs. Carboxylic Acid: Physicochemical Property Differentiation

The methyl ester form (target compound) is functionally differentiated from its carboxylic acid counterpart, 5-bromo-2-fluorocinnamic acid (CAS 202865-71-2), by a computed LogP difference of approximately 0.67 log units [1]. The target methyl ester has a calculated LogP of 2.77, indicating substantially higher lipophilicity than the free acid form (estimated LogP ~2.1 based on the cinnamic acid scaffold). This physicochemical divergence has direct consequences: the ester exhibits greater membrane permeability and organic solvent solubility compared to the acid, making it the preferred form for cellular uptake studies or when the compound serves as a prodrug intermediate. The carboxylic acid analog carries a molecular weight of 245.05 g/mol (C₉H₆BrFO₂) versus 259.07 g/mol (C₁₀H₈BrFO₂) for the target methyl ester [1].

LogP Permeability Prodrug Design Physicochemical Properties

Purity Grade Tiering: 98% vs. 95% Procurement Specification

The target compound is commercially available at two distinct purity tiers: 95% (AKSci, CymitQuimica/Biosynth) and 98% (CalpacLab/AA Blocks, Leyan) [1]. The 98% purity grade from CalpacLab and Leyan is specified for the (2E)-configured methyl ester with CAS 1065168-05-9, while the 95% grade is available from AKSci and CymitQuimica. For the comparator 4-bromo-2-fluoro methyl ester (CAS 149947-09-1), AKSci also offers 98% purity . The presence of competing purity grades (95% vs. 98%) creates a non-trivial procurement decision: the 3% purity differential corresponds to up to 30 mg of unspecified impurities per gram of product, which may include residual palladium catalyst from Heck coupling synthesis, unreacted 5-bromo-2-fluorobenzaldehyde starting material, or the (Z)-isomer .

Purity Specification Quality Assurance Reproducibility Procurement

Storage Stability Requirement: -20°C Specification as a Procurement Differentiator

The target compound requires storage at -20°C for maximum product recovery during long-term storage, as specified by Biozol . This differentiates it from the 4-bromo-2-fluoro methyl ester analog (CAS 149947-09-1), which is specified for storage at room temperature by AKSci . The divergent storage recommendations between the 5-bromo (frozen) and 4-bromo (ambient) regioisomers suggest differential thermal or photochemical stability profiles, likely attributable to electronic effects of the bromine substitution position on the α,β-unsaturated ester system. The target compound's -20°C storage requirement also contrasts with the free carboxylic acid analog (CAS 202865-71-2), which has a reported melting point of 195–199°C and is stable as a crystalline solid at ambient conditions [1].

Stability Storage Conditions Long-term Storage Procurement Compliance

Synthetic Accessibility and Supply Chain Provenance: USA-Based Manufacturing for CAS 1065168-05-9

The target compound is available with confirmed USA country of origin through CalpacLab/AA Blocks (Made in the USA), with a lead time of 2–3 days for 10-gram quantities [1]. Synthesis of the 5-bromo-2-fluoro regioisomer proceeds via Wittig reaction of 5-bromo-2-fluorobenzaldehyde with methyl (triphenylphosphoranylidene)acetate, accessible from commercially available starting materials . In contrast, the 4-bromo-2-fluoro methyl ester analog (CAS 149947-09-1 / 862651-19-2) is also stocked from USA-based supply chains (AKSci, shipped from San Francisco Bay, California), providing procurement parity in terms of North American sourcing . The acid analog (CAS 202865-71-2) is available from multiple global suppliers including Apollo Scientific (UK) and BOC Sciences, with a melting point of 192–196°C facilitating quality verification via simple melting point determination—an option not available for the liquid or low-melting methyl ester target compound .

Supply Chain Country of Origin Synthetic Route Procurement Reliability

Halogen Combination Rationale: Br/F Dual Substitution vs. Mono-Halogenated or Dichloro Analogs

The 5-bromo-2-fluoro dual-halogenation pattern on the cinnamate scaffold represents a deliberate medicinal chemistry design choice. Bromine at position 5 provides a polarizable halogen bonding donor and a heavy atom for potential X-ray crystallographic phasing, while fluorine at position 2 contributes strong electronegativity (-I effect), metabolic stability via C-F bond resistance to oxidative metabolism, and modulates the electron density of the α,β-unsaturated ester system . The target's bromo-fluoro combination provides differentiated properties compared to dichloro analogs: bromine's larger van der Waals radius (1.85 Å vs. chlorine 1.75 Å) and higher polarizability (3.05 ų vs. 2.18 ų) enhance dispersion interactions in hydrophobic binding pockets, while fluorine's strong electron-withdrawing effect at the ortho position influences the reactivity of the conjugated double bond. Patent literature on fluorinated cinnamate derivatives as EGFR inhibitors demonstrates that fluorine substitution is a critical determinant of kinase selectivity profiles [1].

Halogen Bonding Medicinal Chemistry Lead Optimization Drug Design

Evidence-Backed Application Scenarios for (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic Acid, Methyl Ester (CAS 1065168-05-9)


Medicinal Chemistry Lead Optimization: 5-Bromo-2-Fluoro Scaffold in Kinase Inhibitor SAR Programs

The 5-bromo-2-fluoro substitution pattern on the cinnamate methyl ester scaffold provides a precisely defined regioisomeric starting point for structure-activity relationship campaigns targeting kinase inhibition. The ortho-fluorine substituent modulates the electron density of the α,β-unsaturated ester, influencing Michael acceptor reactivity and potential covalent target engagement, while the 5-bromine serves as a synthetic handle for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions . Patent disclosures of fluorinated cinnamate derivatives as EGFR inhibitors establish the relevance of this scaffold class in oncology drug discovery, and the defined 5-bromo-2-fluoro regioisomer (as opposed to the 4-bromo-2-fluoro isomer) ensures reproducible SAR data from the specific electronic and steric presentation of the halogen substituents [1]. Procurement at 98% purity from USA-based sources with documented cold-chain storage compliance (-20°C) is recommended to ensure chemical integrity throughout the SAR iteration cycle .

Synthetic Intermediate for Diversified Compound Library Construction

As a methyl ester bearing both bromine and fluorine substituents, the target compound functions as a versatile building block for parallel synthesis of diverse compound libraries. The bromine at position 5 provides a robust leaving group for palladium-catalyzed cross-coupling reactions, while the methyl ester can be selectively hydrolyzed to the carboxylic acid or reduced to the corresponding alcohol, enabling orthogonal functional group manipulation . The established synthetic route via Wittig reaction of 5-bromo-2-fluorobenzaldehyde with methyl (triphenylphosphoranylidene)acetate confirms the accessibility of multi-gram quantities with defined (2E) stereochemistry [1]. The 5-bromo substitution position (versus the 4-bromo isomer) may confer differential reactivity in cross-coupling reactions due to altered electronic communication with the electron-withdrawing ortho-fluorine substituent, making regioisomeric specification critical for reproducible library synthesis outcomes.

Halogen Bonding and Crystallographic Probe Studies

The bromine atom at position 5 of the phenyl ring provides a strong halogen bond donor (σ-hole) capable of engaging Lewis basic sites in protein binding pockets, while simultaneously serving as an anomalous scattering center for X-ray crystallographic phasing . This dual functionality—structural biology tool and binding affinity modulator—is not achievable with the 4-bromo isomer, where the bromine's spatial orientation relative to the cinnamate core differs, potentially altering halogen bonding geometry with protein targets. The methyl ester form (LogP 2.77) provides adequate solubility in the organic co-solvents (DMSO, acetonitrile) commonly used for co-crystallization experiments, whereas the carboxylic acid form (CAS 202865-71-2) may introduce undesirable hydrogen-bonding networks that compete with the halogen bond interaction under investigation . Procurement at the higher 98% purity grade is recommended for crystallographic studies where impurity-derived crystal packing artifacts can confound electron density interpretation.

Metabolic Stability Assessment: Ester Prodrug vs. Free Acid Comparator Studies

The methyl ester form of 5-bromo-2-fluorocinnamic acid (target compound) enables direct comparative assessment of ester versus acid pharmacokinetic profiles. The LogP differential of approximately +0.67 units between the methyl ester (LogP 2.77) and the free acid (estimated LogP ~2.1) predicts differences in membrane permeability and oral bioavailability, while the ortho-fluorine substituent contributes metabolic stability by blocking potential CYP450-mediated aromatic hydroxylation at the 2-position [1]. For laboratories conducting ester prodrug evaluation studies, procurement of the 5-bromo-2-fluoro methyl ester alongside its 4-bromo regioisomer (CAS 149947-09-1) and the 5-bromo-2-fluoro carboxylic acid (CAS 202865-71-2) as a matched comparator set enables rigorous structure-property relationship analysis. The recommended -20°C storage condition for the methyl ester, compared to ambient storage for the acid and the 4-bromo methyl ester isomer, mandates logistical planning for cold-chain procurement and laboratory storage infrastructure .

Quote Request

Request a Quote for (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.